molecular formula C11H12F3N3O B1307640 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde CAS No. 792940-10-4

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde

Cat. No.: B1307640
CAS No.: 792940-10-4
M. Wt: 259.23 g/mol
InChI Key: RLWIXOQDBILIDJ-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C11H12F3N3O It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring with an aldehyde functional group

Biochemical Analysis

Biochemical Properties

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The interaction between this compound and these enzymes can lead to the attenuation of secondary metabolism and bacterial growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the production of specific metabolites in bacterial cells, leading to changes in cellular metabolism and growth . Additionally, the compound’s interaction with enzymes can alter gene expression patterns, further influencing cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit phosphopantetheinyl transferase is a key aspect of its mechanism of action . By binding to the enzyme’s active site, this compound prevents the enzyme from catalyzing essential biochemical reactions, leading to a decrease in bacterial cell viability and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its inhibitory effects on enzymes and cellular processes over extended periods, although its stability may decrease over time . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects while still inhibiting target enzymes and affecting cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is crucial to determine the optimal dosage that balances efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of phosphopantetheinyl transferase affects the production of metabolites essential for bacterial growth and survival . Additionally, the compound may influence other metabolic pathways by altering enzyme activity and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde typically involves the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the piperazine ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid.

    Reduction: 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)9-1-2-10(15-7-9)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWIXOQDBILIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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